N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-[1-(4-Methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring, a pyrrole moiety, and substituted aromatic groups. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capabilities, which often enhance pharmacological activity . The methoxyphenyl ethyl group may improve lipophilicity and membrane permeability, while the 4-methylphenyl substituent on the oxadiazole could influence electronic properties and target binding. Such compounds are frequently explored for therapeutic applications, including antimicrobial, anticancer, or central nervous system (CNS) activities, depending on substituent patterns .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-6-8-19(9-7-16)23-26-24(31-27-23)21-5-4-14-28(21)15-22(29)25-17(2)18-10-12-20(30-3)13-11-18/h4-14,17H,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZACWDXYLCUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC(C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent steps involve the introduction of the pyrrole ring and the acetamide group. The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reactions efficiently. Large-scale production might also involve continuous flow reactors to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivatives. This reaction is critical for modifying pharmacological properties or generating intermediates for further synthesis.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 6 M HCl, reflux (4–6 hrs) | 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetic acid | 78% | |
| 2 M NaOH, ethanol, 80°C | N-[1-(4-Methoxyphenyl)ethyl]amine | 65% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Reduction of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is susceptible to reductive cleavage, forming diamines or amides. This reactivity is exploited to modify the heterocyclic core for structure-activity relationship (SAR) studies.
| Reducing Agent | Products | Conditions | Yield | References |
|---|---|---|---|---|
| LiAlH4, THF, 0°C → RT | N-[1-(4-Methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)ureido]-1H-pyrrol-1-yl}acetamide | 3 hrs, argon atmosphere | 52% | |
| H2, Pd/C (10%), ethanol | 5-(1H-Pyrrol-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazoline | 50 psi, 6 hrs | 68% |
Key Observation : Catalytic hydrogenation selectively reduces the oxadiazole ring without affecting the pyrrole or acetamide groups.
Alkylation at the Pyrrole Nitrogen
The pyrrole nitrogen participates in alkylation reactions, enhancing solubility or introducing functional handles for bioconjugation.
| Alkylating Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Methyl iodide, K2CO3, DMF | 60°C, 12 hrs | N-Methylpyrrole derivative | 85% | |
| Benzyl bromide, NaH, THF | 0°C → RT, 8 hrs | N-Benzylpyrrole derivative | 73% |
Stereoelectronic Effects : Electron-donating substituents on the pyrrole ring increase nucleophilicity at nitrogen, accelerating alkylation.
Nucleophilic Aromatic Substitution
The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the 5-position, enabling diversification of the aryl group.
Limitation : Steric hindrance from the 4-methylphenyl group slows substitution at the 3-position .
Oxidative Degradation
Oxidative conditions degrade the oxadiazole ring or modify substituents, providing insights into metabolic pathways.
| Oxidizing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| KMnO4, H2SO4, 70°C | 2 hrs | 4-Methylbenzoic acid (from 4-methylphenyl group) | 89% | |
| mCPBA, DCM, 0°C → RT | 6 hrs | N-Oxide derivative of pyrrole | 47% |
Analytical Data : LC-MS confirms the formation of benzoic acid (m/z 136.05) and pyrrole N-oxide (m/z 357.12) .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, expanding the heterocyclic framework.
| Dipolarophile | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acetonitrile oxide, toluene | 110°C, 8 hrs | Fused triazole-oxadiazole hybrid | 61% |
Regioselectivity : The reaction favors formation of 1,2,3-triazole rings due to electronic stabilization .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H24N4O3
- Molecular Weight : 416.5 g/mol
- IUPAC Name : N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- Chemical Structure : The compound features a complex structure that includes a methoxyphenyl group, an oxadiazole ring, and a pyrrole moiety.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The oxadiazole and pyrrole components are known to interact with biological targets involved in cancer cell proliferation and apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazole exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar effects due to its structural similarities .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored through various assays. Its structural elements suggest activity against bacterial and fungal pathogens.
Research Findings : In vitro studies have shown that compounds containing the pyrrole and oxadiazole rings can inhibit the growth of specific bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes .
Neuroprotective Effects
Recent studies indicate that compounds similar to this compound may possess neuroprotective properties.
Evidence : Research published in Neuroscience Letters highlighted that derivatives with similar structures could protect neuronal cells from oxidative stress-induced damage . This suggests potential applications in treating neurodegenerative diseases.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) 2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Features : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring and introduces a sulfanyl linker. The trifluoromethylphenyl group enhances electron-withdrawing effects.
- Comparison: The triazole ring may confer greater metabolic stability compared to oxadiazole due to reduced susceptibility to hydrolysis . The pyrrole moiety is retained, suggesting similar π-π stacking interactions in target binding .
(b) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Key Features : Utilizes an imidazole core with fluorophenyl and sulfinyl substituents.
- Comparison: The imidazole ring offers hydrogen-bonding sites distinct from oxadiazole, possibly altering target selectivity (e.g., kinase inhibition vs. antimicrobial activity) .
Analogues with Modified Acetamide Substituents
(a) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Key Features: Pyrazole core with chloro and cyano substituents.
- Comparison :
- The pyrazole ring is smaller and more rigid than pyrrole, limiting conformational flexibility .
- Chlorine substituents increase hydrophobicity but may reduce solubility compared to the methoxy group in the target compound .
- This analogue is a precursor to insecticides (e.g., Fipronil derivatives), highlighting how heterocycle choice dictates biological application .
(b) 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
- Key Features : Combines triazole, pyridinyl, and chloro-methylphenyl groups.
- Comparison :
Pharmacological and Physicochemical Properties
*LogP values estimated using fragment-based methods.
- Triazole derivatives (e.g., ) exhibit higher LogP values, suggesting stronger membrane affinity but reduced solubility . Chloro and cyano substituents () lower LogP, aligning with insecticidal applications requiring environmental persistence .
Biological Activity
N-[1-(4-methoxyphenyl)ethyl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.
Structure and Properties
The compound features a complex structure comprising an oxadiazole moiety, which is often associated with diverse biological activities. The presence of the methoxy and methyl groups enhances its pharmacological profile.
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects on various cancer cell lines.
- Mechanism of Action : These compounds often function by inhibiting key enzymes involved in cancer cell proliferation and survival. For example, they have shown inhibitory potency against targets such as Histone Deacetylases (HDACs) and Epidermal Growth Factor Receptor (EGFR), which are crucial in tumor growth regulation .
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring have also been investigated for their antimicrobial properties. Studies indicate that derivatives can exhibit significant antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria.
- Case Study : A study synthesized several oxadiazole derivatives that showed substantial antibacterial activity. For instance, certain derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | Bacteria Tested | MIC (µg/mL) | Reference |
|---|---|---|---|
| 8m (Oxadiazole derivative) | Staphylococcus aureus | 10 | |
| 8i (Oxadiazole derivative) | E. coli | 15 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound class has also been noted. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines.
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound contains a 1,2,4-oxadiazole ring linked to a pyrrole moiety and a 4-methoxyphenylethylacetamide group. The oxadiazole ring enhances electron-withdrawing properties, affecting reactivity in nucleophilic substitutions, while the pyrrole unit may participate in π-π stacking interactions. The 4-methylphenyl substituent on the oxadiazole and the methoxy group on the phenyl ring influence steric and electronic environments, impacting solubility and binding affinity in biological assays. Structural data (e.g., InChIKey, SMILES) are critical for computational modeling .
Q. What synthetic routes are reported for analogous acetamide-oxadiazole hybrids?
A common approach involves cyclization reactions using precursors like substituted benzoic acid hydrazides with phosphorus oxychloride under reflux (120–150°C). For example, 1,2,4-oxadiazoles are synthesized via condensation of amidoximes with carboxylic acid derivatives, followed by cyclization. Catalysts such as pyridine and zeolite (Y-H) are used to enhance yields . Modifications to the pyrrole or acetamide moieties may involve N-alkylation or Suzuki coupling .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm substitution patterns and integration ratios (e.g., methoxy protons at δ ~3.8 ppm, pyrrole protons at δ ~6.5–7.5 ppm).
- IR Spectroscopy : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches.
- LC-MS : Validates molecular weight and fragmentation patterns. Elemental analysis ensures purity .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking evaluates binding affinity to target proteins (e.g., kinases, receptors) by simulating interactions between the oxadiazole-pyrrole scaffold and active sites. PASS (Prediction of Activity Spectra for Substances) software predicts potential antiproliferative, antimicrobial, or enzyme-inhibitory activity based on structural similarity to known bioactive compounds. For instance, oxadiazole derivatives often show activity against cancer cell lines via topoisomerase inhibition .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, particularly for complex pyrrole-oxadiazole systems.
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry (e.g., oxadiazole substitution pattern) .
- Comparative analysis : Cross-referencing with synthetic intermediates (e.g., verifying cyclization via loss of water or HCl) .
Q. What in vitro assays are suitable for evaluating antiproliferative activity?
- MTT assay : Measures cell viability in cancer lines (e.g., MCF-7, HeLa) after 48–72 hours of exposure.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining.
- Enzyme inhibition : Topoisomerase I/II inhibition assays using gel electrophoresis. Dose-response curves (IC50) and selectivity indices (normal vs. cancer cells) are critical for validating efficacy .
Q. How can catalytic methods optimize the synthesis of this compound?
Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates improves yield and reduces byproducts in oxadiazole formation. Microwave-assisted synthesis reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining regioselectivity. Solvent optimization (e.g., DMF vs. toluene) enhances solubility of intermediates .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) isolates polar oxadiazole derivatives.
- Byproduct control : Monitoring for incomplete cyclization (e.g., unreacted hydrazides via TLC).
- Safety : Handling hazardous reagents (e.g., POCl3) requires strict adherence to protocols outlined in safety data sheets .
Methodological Considerations
Q. How to design SAR (Structure-Activity Relationship) studies for derivatives?
- Core modifications : Replace the 4-methylphenyl group with halogens (e.g., Cl, F) to assess electronic effects.
- Side-chain variation : Introduce alkyl or aryl groups on the acetamide nitrogen to study steric hindrance.
- Bioisosteric replacement : Substitute oxadiazole with 1,3,4-thiadiazole to compare potency .
Q. What analytical techniques validate stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
